molecular formula C12H14ClNO3S B8472036 [5-chloro-1-(2-methanesulfonyl-ethyl)-1H-indol-2-yl]-methanol

[5-chloro-1-(2-methanesulfonyl-ethyl)-1H-indol-2-yl]-methanol

Cat. No. B8472036
M. Wt: 287.76 g/mol
InChI Key: JKKJCJCKUCWDQN-UHFFFAOYSA-N
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Patent
US09206191B2

Procedure details

To a solution of (5-chloro-1H-indol-2-yl)-methanol (3.6 g, 0.02 mol), Ce2CO3 (13 g, 0.04 mol) in 100 mL of DMF which was cooled to 0° C., was added methanesulfonyl-ethene (2.1 g, 0.02 mol) in portions. The reaction mixture was stirred at a temperature between 30° C. and 50° C. overnight. Ice-water was then added to the mixture, the precipitate was filtered and dried to give [5-chloro-1-(2-methanesulfonyl-ethyl)-1H-indol-2-yl]-methanol (2 g, yield: 34.7%).
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Ce2CO3
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH2:11][OH:12])=[CH:5]2.[CH3:13][S:14]([CH:17]=[CH2:18])(=[O:16])=[O:15]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:18][CH2:17][S:14]([CH3:13])(=[O:16])=[O:15])[C:6]([CH2:11][OH:12])=[CH:5]2

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)CO
Name
Ce2CO3
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
CS(=O)(=O)C=C
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at a temperature between 30° C. and 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C=C(N(C2=CC1)CCS(=O)(=O)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 34.7%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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